Ethomoxane hydrochloride, (-)- Ethomoxane hydrochloride, (-)-
Brand Name: Vulcanchem
CAS No.: 607-49-8
VCID: VC16507130
InChI: InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H
SMILES:
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol

Ethomoxane hydrochloride, (-)-

CAS No.: 607-49-8

Cat. No.: VC16507130

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

* For research use only. Not for human or veterinary use.

Ethomoxane hydrochloride, (-)- - 607-49-8

Specification

CAS No. 607-49-8
Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
IUPAC Name N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride
Standard InChI InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H
Standard InChI Key JAIBEXLQBQFZOW-UHFFFAOYSA-N
Canonical SMILES CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl

Introduction

Chemical Identity and Structural Characteristics

Ethomoxane hydrochloride, (-)-, is the levorotatory enantiomer of ethomoxane, a benzodioxane derivative. Its molecular formula is C15H24ClNO3\text{C}_{15}\text{H}_{24}\text{ClNO}_3, with a molecular weight of 301.81 g/mol. The compound’s IUPAC name is N N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride. The (-)- enantiomer exhibits stereospecific binding to alpha-adrenergic receptors, distinguishing it from the racemic mixture or (+)- form .

Mechanism of Action and Receptor Interactions

Ethomoxane hydrochloride, (-)-, functions as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors. By blocking catecholamine binding, it inhibits vasoconstriction and reduces sympathetic outflow. Studies in rabbit tissues demonstrate its potency in spleen and aortic preparations, with dose-response curves indicating non-linear kinetics in certain assays .

Alpha-1 Receptor Antagonism

In rabbit aorta, ethomoxane’s antagonism of alpha-1 receptors results in vasodilation. The compound’s pA2\text{pA}_2 value (a measure of antagonist potency) is comparable to dihydroergotamine in this tissue, though its slope of Schild regression deviates from unity, suggesting allosteric modulation or receptor heterogeneity .

Alpha-2 Receptor Modulation

In spleen tissue, ethomoxane exhibits higher affinity for alpha-2 receptors, reducing norepinephrine release from sympathetic nerve terminals. This dual receptor profile underscores its utility in studying sympathetic-parasympathetic balance .

Pharmacodynamic and Kinetic Properties

Tissue-Specific Effects

Comparative studies in rabbit spleen and aorta reveal differential antagonist efficacy:

TissueReceptor TypeKB\text{KB} (nM)Slope of Schild Plot
SpleenAlpha-218.5 ± 2.1-0.82 ± 0.09
AortaAlpha-122.0 ± 3.4-1.12 ± 0.14

Data adapted from Sheys & Green (1972) . Slope deviations suggest complex receptor-ligand interactions.

Enantiomeric Specificity

The (-)- enantiomer demonstrates 5-fold greater receptor affinity than the (+)- form in preliminary assays, though detailed kinetic studies remain limited. This stereoselectivity highlights the importance of chiral resolution in pharmacological studies .

Research Applications and Experimental Findings

Cardiovascular Studies

Ethomoxane hydrochloride, (-)-, has been employed to investigate alpha-receptor subtypes in isolated tissue models. For example:

  • In rabbit aortic strips, it attenuates phenylephrine-induced contractions with an EC50\text{EC}_{50} of 1.2×107M1.2 \times 10^{-7} \, \text{M} .

  • In splenic nerve preparations, it reduces stimulus-evoked norepinephrine release by 68% at 106M10^{-6} \, \text{M} .

Comparative Pharmacology

Ethomoxane’s receptor selectivity contrasts with classical antagonists:

CompoundAlpha-1 pA2\text{pA}_2Alpha-2 pA2\text{pA}_2Tissue Selectivity Ratio (Alpha-2/Alpha-1)
Ethomoxane, (-)-7.1 ± 0.38.4 ± 0.219.5
Phentolamine7.8 ± 0.47.5 ± 0.30.5
Yohimbine6.9 ± 0.28.1 ± 0.215.8

Limitations and Future Directions

Existing studies predominantly use racemic ethomoxane, necessitating enantiomer-specific trials. The 1972 data from Sheys & Green remain foundational but require validation with modern techniques (e.g., radioligand binding, CRISPR-edited receptors).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator